molecular formula C14H9I2NO B1356618 9-Acetyl-3,6-diiodocarbazole CAS No. 606129-89-9

9-Acetyl-3,6-diiodocarbazole

Cat. No. B1356618
M. Wt: 461.04 g/mol
InChI Key: HAZMJWKYEJRBCO-UHFFFAOYSA-N
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Description

9-Acetyl-3,6-diiodocarbazole is a carbazole derivative with the chemical formula C14H9I2NO . Carbazoles are heterocyclic compounds consisting of a benzene ring fused with a pyrrole ring. In this case, the carbazole ring has two iodine atoms and one acetyl group attached to it .

  • InChI: InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3
  • Canonical SMILES: CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I


Physical And Chemical Properties Analysis

9-Acetyl-3,6-diiodocarbazole has a molecular weight of 461.04 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 460.87736 g/mol . Its topological polar surface area is 22 Ų . The compound is a crystal with a melting point of 225.0 to 231.0 °C .

Scientific Research Applications

Antibacterial Properties

9-Acetyl-3,6-diiodocarbazole derivatives have shown promise in antibacterial applications. Studies have demonstrated the synthesis of various heterocyclic analogues, such as chalcone and its polycyclic forms, which exhibit significant in vitro antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains. Theoretical calculations and docking studies support these findings, suggesting the potential of these compounds in developing new antibacterial agents (Khan et al., 2019).

Antimicrobial Activities

Carbazole derivatives, including those related to 9-Acetyl-3,6-diiodocarbazole, have been utilized to prepare new heterocyclic compounds with antimicrobial properties. The synthesized compounds have been tested and evaluated as antimicrobial agents, showing potential for use in combating microbial infections (Salih et al., 2016).

Electrochemical and Optical Applications

Carbazole derivatives have also been studied for their electrochemical and optical properties. For instance, the synthesis of new conjugated polymers based on carbazole and furan units, including 3,6-diiodocarbazole derivatives, has been investigated. These polymers exhibit unique electrochromic behavior and quasi-reversible redox properties, making them of interest in material science and electronics (Oguztürk et al., 2015).

Conductive Polymers

The synthesis of polycarbazoles with 3,9 linkages from 3,6-diiodocarbazole has led to the development of new conductive polymers. These materials show high conductivity and unique optical transmittance properties in the visible and near-infrared range, offering potential applications in semiconductor technology and optoelectronics (Racchini et al., 1988).

Nonlinear Optic and Thermal Properties

3,6-Diiodocarbazole derivatives have been shown to possess notable nonlinear optic and thermal properties. Their high thermal stability and second-harmonic generation effects make them candidates for applications in optoelectronic devices and materials science (Tang et al., 2017).

Synthesis of Novel Carbazole Derivatives

Efforts in synthesizing novel 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles provide additional avenues for exploring the diverse applications of carbazole derivatives in medicinal chemistry and material science (Li & Gao, 2010).

Biological Activity Evaluation

Carbazole derivatives, including those related to 9-Acetyl-3,6-diiodocarbazole, have been synthesized and their biological activities evaluated, particularly against bacterial strains. This research highlights the potential of these compounds in developing new therapeutic agents (Al Sultani, 2010).

properties

IUPAC Name

1-(3,6-diiodocarbazol-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZMJWKYEJRBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539807
Record name 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acetyl-3,6-diiodocarbazole

CAS RN

606129-89-9
Record name 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Guo, X Wang, B Zhou… - Chemistry–An Asian …, 2020 - Wiley Online Library
Manipulation of supramolecular behaviors and aggregation states represents an important topic in devising intriguing photofunctional systems. Here we report a two‐component …
Number of citations: 3 onlinelibrary.wiley.com
A Kimoto, JS Cho, M Higuchi, K Yamamoto - Macromolecules, 2004 - ACS Publications
Asymmetrically arranged dendrimers with a carbazole dendron and a phenylazomethine dendron were synthesized by the combination of Ullmann reaction and a dehydration reaction …
Number of citations: 163 pubs.acs.org
H Gao, X Ma - Aggregate, 2021 - Wiley Online Library
So far, pure organic room temperature phosphorescence (RTP) materials are developing rapidly and have become a research hotspot in the scientific community. They are regarded as …
Number of citations: 103 onlinelibrary.wiley.com

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